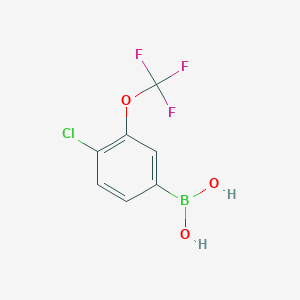

4-Chloro-3-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BClF3O3 and its molecular weight is 240.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Mode of Action

The compound is a boronic acid, which are mild Lewis acids and are generally stable and easy to handle . It is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-Chloro-3-(trifluoromethoxy)phenylboronic acid participates, is a key step in the synthesis of many biologically active compounds . The resulting compounds can then interact with various biochemical pathways. For example, lactate dehydrogenase inhibitors can affect the glycolysis pathway, while PA-824 analogs can interfere with the synthesis of mycolic acids in Mycobacterium tuberculosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the compounds it helps synthesize. For example, lactate dehydrogenase inhibitors can prevent cancer cell proliferation by disrupting their energy metabolism . Similarly, PA-824 analogs can inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acids .

Action Environment

The action of this compound is influenced by the conditions under which the Suzuki–Miyaura cross-coupling reactions are carried out . Factors such as temperature, solvent, and the presence of a suitable catalyst can all affect the efficiency and selectivity of the reaction . Furthermore, the stability of the compound can be affected by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable and easy to handle, which suggests that this compound may also exhibit similar stability .

Metabolic Pathways

It is known that boronic acids can be converted into a broad range of functional groups, suggesting that this compound may also be involved in various metabolic pathways .

Biologische Aktivität

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is an arylboronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique trifluoromethoxy group, which enhances its interaction with biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₇H₅BClF₃O₂

- Molecular Weight : 224.37 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in methanol

This compound exhibits notable biological activity primarily through its interactions with enzymes and proteins involved in various metabolic pathways. The trifluoromethoxy group serves as a bioisostere for carboxylic acids, potentially enhancing the compound's binding affinity and selectivity towards specific biological targets, including those implicated in cancer progression.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes associated with tumor growth and metastasis. The electron-withdrawing nature of the trifluoromethoxy group enhances the compound's ability to interact with these enzymes, thereby modulating their activity. Studies have shown that it can effectively bind to targets such as matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This activity suggests a potential therapeutic application in treating aggressive forms of breast cancer .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the trifluoromethoxy substituent in enhancing biological activity compared to other substituents. The presence of this group not only increases metabolic stability but also improves binding interactions with target proteins, making it a valuable modification in drug design .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₅BClF₃O₂ | Contains a trifluoromethoxy group enhancing activity |

| 3-Chloro-4-(trifluoromethoxy)phenylboronic acid | C₇H₅BClF₃O₃ | Different substitution pattern on the phenyl ring |

| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | C₇H₅BF₃O₂ | Fluorine substitution instead of chlorine |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-3-(trifluoromethoxy)phenylboronic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group can mimic carboxylic acids, which are prevalent in many drugs, enhancing the biological activity of the resulting compounds. This bioisosteric property allows for the design of drugs with improved efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have utilized this boronic acid derivative in the synthesis of anticancer agents that target specific pathways involved in tumor growth. The incorporation of the trifluoromethoxy group has been shown to enhance the potency of these agents against resistant cancer cell lines.

Synthetic Organic Chemistry

The compound is widely used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism

In a typical Suzuki-Miyaura reaction involving this compound:

- The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

- The reaction proceeds through oxidative addition, transmetalation, and reductive elimination to form a biaryl product.

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in developing advanced materials with tailored electronic properties. The presence of halogenated and trifluoromethoxy groups can significantly influence the electronic characteristics of polymers and other materials.

Eigenschaften

IUPAC Name |

[4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIWEYMDQDWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902757-07-7 | |

| Record name | [4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.